

Ethyl benzoylphosphonate CAS number and molecular structure.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl benzoylphosphonate

Cat. No.: B15417559

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An In-depth Technical Guide to Diethyl Benzyolphosphonate

Introduction

This technical guide provides a comprehensive overview of diethyl benzylphosphonate, a significant organophosphorus compound utilized by researchers, scientists, and professionals in drug development. It is important to note that while the initial query referred to "**ethyl benzoylphosphonate**," the widely studied and commercially available compound with a closely related structure and nomenclature is diethyl benzylphosphonate. This guide will focus on the latter, detailing its chemical identity, molecular structure, physicochemical properties, experimental protocols, and key applications.

Chemical Identifiers

For clarity and precise identification, the following table summarizes the key identifiers for diethyl benzylphosphonate.

Identifier	Value
CAS Number	1080-32-6[1][2][3][4][5]
Molecular Formula	C11H17O3P[1][2][3][5]
IUPAC Name	diethyl benzylphosphonate[2][5]
Synonyms	(Diethoxyphosphonomethyl)benzene, Benzylphosphonic acid diethyl ester[4]
EC Number	214-097-4[1][4]
PubChem CID	14122[3]

Physicochemical Properties

The physical and chemical properties of diethyl benzylphosphonate are crucial for its application in various experimental settings.

Property	Value
Molecular Weight	228.22 g/mol [3][4][5]
Appearance	Clear colorless to pale yellow liquid[2][6]
Density	1.095 g/mL at 25 °C
Boiling Point	106-108 °C at 1 mmHg
Refractive Index	n _{20/D} 1.497
Flash Point	> 112 °C (> 233.60 °F)[1]
SMILES	CCOP(=O)(CC1=CC=CC=C1)OCC[2]
InChI Key	AIPRAPZUGUTQKX-UHFFFAOYSA-N[2]

Molecular Structure

The molecular structure of diethyl benzylphosphonate consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a benzyl group (-CH₂C₆H₅) and two

ethoxy groups (-OCH₂CH₃).

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. Below are protocols for the synthesis of diethyl benzylphosphonate and its application in the Horner-Wadsworth-Emmons reaction.

Synthesis of Diethyl Benzylphosphonate

A common method for the synthesis of diethyl benzylphosphonate involves the reaction of benzylphosphonic acid with triethyl orthoacetate.^{[7][8]}

Materials:

- Benzylphosphonic acid
- Triethyl orthoacetate
- Hexanes
- Ethyl acetate
- Silica gel

Procedure:

- In a suitable reaction vessel, mix benzylphosphonic acid (1 mmol, 172 mg) with triethyl orthoacetate (30 mmol, 5.5 mL).^{[7][8]}
- Heat the reaction mixture overnight at 90 °C.^{[7][8]}
- Monitor the completion of the reaction using ³¹P NMR spectroscopy.^{[7][8]}
- Once the reaction is complete, evaporate the excess triethyl orthoacetate under reduced pressure.^{[7][8]}
- Purify the crude product using a short silica gel column with a mixture of hexanes and ethyl acetate as the eluent.^{[7][8]}

- The final product, diethyl benzylphosphonate, is isolated as a transparent oil.[\[7\]](#)[\[8\]](#)

Horner-Wadsworth-Emmons Reaction for Alkene Synthesis

Diethyl benzylphosphonate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is used to synthesize alkenes with high stereoselectivity, predominantly forming the E-alkene.[\[2\]](#)[\[4\]](#)[\[9\]](#)

Materials:

- Diethyl benzylphosphonate
- A strong base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe), or Butyllithium (BuLi))[\[10\]](#)
- An aldehyde or ketone
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl ether (DME))[\[11\]](#)

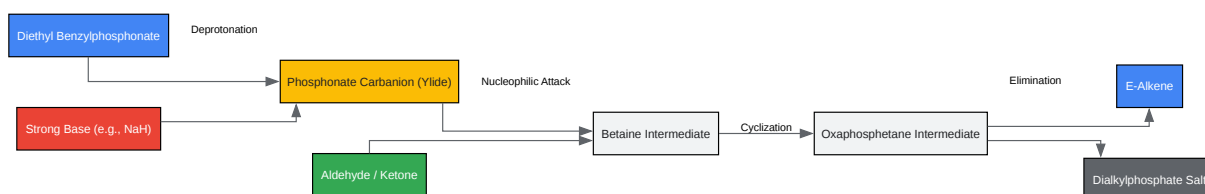
Procedure:

- In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl benzylphosphonate in the anhydrous solvent.
- Cool the solution to a low temperature (e.g., 0 °C or -78 °C).
- Slowly add the strong base to the solution to deprotonate the phosphonate, forming the phosphonate carbanion (ylide).[\[2\]](#)[\[9\]](#)
- Stir the reaction mixture at the low temperature for a specified time to ensure complete formation of the ylide.
- Slowly add the aldehyde or ketone dissolved in the anhydrous solvent to the reaction mixture.
- Allow the reaction to proceed, gradually warming to room temperature over several hours.

- Quench the reaction by adding a suitable quenching agent, such as saturated aqueous ammonium chloride solution.
- Perform an aqueous work-up to separate the organic and aqueous layers. The dialkylphosphate salt byproduct is water-soluble and easily removed.[9][11]
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure.
- Purify the resulting alkene product using column chromatography.

Visualization of the Horner-Wadsworth-Emmons Reaction Mechanism

The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons reaction mechanism.



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- To cite this document: BenchChem. [Ethyl benzoylphosphonate CAS number and molecular structure.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15417559#ethyl-benzoylphosphonate-cas-number-and-molecular-structure]

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